Cas no 1699524-62-3 (5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-one)

5,5,5-Trifluoro-4-(trifluoromethyl)pent-1-en-3-one is a fluorinated unsaturated ketone characterized by its highly electron-withdrawing trifluoromethyl and trifluoroalkyl substituents. These functional groups impart significant reactivity, making it a valuable intermediate in organic synthesis, particularly for the construction of fluorinated heterocycles and complex molecules. The compound’s α,β-unsaturated carbonyl structure enables conjugate addition reactions, while the fluorine substituents enhance stability and influence lipophilicity, which is advantageous in pharmaceutical and agrochemical applications. Its precise steric and electronic properties facilitate selective transformations, supporting its use in advanced fluorination methodologies. The compound is typically handled under controlled conditions due to its reactivity.
5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-one structure
1699524-62-3 structure
Product Name:5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-one
CAS No:1699524-62-3
MF:C6H4F6O
MW:206.085783004761
CID:5921020
PubChem ID:103311501
Update Time:2025-08-05

5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-one Chemical and Physical Properties

Names and Identifiers

    • 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-one
    • EN300-1930824
    • 1699524-62-3
    • Inchi: 1S/C6H4F6O/c1-2-3(13)4(5(7,8)9)6(10,11)12/h2,4H,1H2
    • InChI Key: DJSBDJLMBOWVLX-UHFFFAOYSA-N
    • SMILES: FC(C(C(C=C)=O)C(F)(F)F)(F)F

Computed Properties

  • Exact Mass: 206.01663372g/mol
  • Monoisotopic Mass: 206.01663372g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-one Pricemore >>

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Additional information on 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-one

Introduction to 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-one (CAS No. 1699524-62-3) and Its Emerging Applications in Chemical Biology

5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-one (CAS No. 1699524-62-3) is a fluorinated ketone derivative that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. The compound features a conjugated system with a trifluoromethyl group at the 4-position and a trifluoromethoxy group at the 5-position, which endows it with distinct electronic and steric characteristics. These features make it a valuable scaffold for the development of novel bioactive molecules, particularly in the realms of drug discovery and catalysis.

The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. In 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-one, the presence of this group enhances the compound's interactions with biological targets, making it an attractive candidate for further exploration. Recent studies have highlighted its potential as a building block in the synthesis of fluorinated heterocycles, which are known for their enhanced bioavailability and resistance to enzymatic degradation.

One of the most compelling aspects of 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-one is its utility in transition metal-catalyzed reactions. The conjugated double bond system facilitates various coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are widely used in the construction of complex molecular architectures. These reactions are particularly valuable in medicinal chemistry for generating libraries of diverse compounds with tailored biological activities.

Moreover, the compound has shown promise in the development of organocatalytic systems. Fluorinated ketones often serve as efficient catalysts or substrates in asymmetric transformations, enabling the synthesis of enantiomerically pure compounds. This capability is crucial for pharmaceutical applications where chirality plays a pivotal role in determining biological efficacy. The unique electronic properties of 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-one make it an ideal candidate for such transformations.

In recent years, there has been growing interest in using fluorinated compounds as probes to study enzyme mechanisms and protein-ligand interactions. The high electronegativity of fluorine atoms can influence electronic distributions in molecules, providing insights into their reactivity and binding modes. For instance, studies have demonstrated that fluorine atoms can participate in hydrogen bonding interactions with amide backbones in proteins, altering conformational dynamics and binding affinities. This makes 5,5,5-trifluoro-4-(trifluoromethyl)pent-1-en-3-one a valuable tool for structural biology investigations.

The compound's potential extends beyond academic research into industrial applications. Its stability under various reaction conditions makes it suitable for large-scale synthesis processes. Additionally, its compatibility with green chemistry principles aligns with the growing demand for sustainable chemical manufacturing practices. Companies are increasingly seeking fluorinated building blocks that meet stringent environmental and safety standards.

From a synthetic chemistry perspective, 5,, (CAS No.>1699524> -62-3)) is a versatile intermediate that can be functionalized at multiple positions to produce a wide range of derivatives. This flexibility allows chemists to explore diverse chemical space efficiently during drug discovery campaigns. Recent advances in flow chemistry have further enhanced the synthesis of this compound by enabling continuous production processes that improve yield and purity.

The impact of fluorine substitution on molecular properties has been extensively studied over the past few decades. In 5,,,,,> -62-3), both electron-withdrawing effects from oxygen atoms and steric hindrance from fluorine atoms contribute to its unique behavior as an electrophile or nucleophile depending on reaction conditions. This dual functionality makes it an intriguing candidate for cross-coupling reactions that involve both carbon-carbon and carbon-heteroatom bond formations.

In conclusion, 5,,> -62-3)) represents a significant advancement in fluorinated organic chemistry with broad implications for drug discovery, catalysis,and material science.* Its structural features,* synthetic utility,*and potential biological applications position it as a cornerstone molecule for future research endeavors.* As scientists continue to uncover new ways to harness its capabilities,*this compound is poised to play an increasingly important role*in advancing chemical biology*and related fields.* By leveraging its unique properties,*researchers can develop innovative solutions*to complex scientific challenges.* The continued exploration*of (CAS No.>1699524)-62)-3 will undoubtedly lead*to exciting breakthroughs*in years to come.*

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